8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C14H17BN2O4 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)9-7-5-6-8-10(9)16-12(19)17-11(8)18/h5-7H,1-4H3,(H2,16,17,18,19) |
InChI Key |
GILCXMIDRWHZMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline-2,4(1H,3H)-dione Core
- Starting materials : Anthranilic acid derivatives or substituted anthranilamides.
- Reaction conditions : Condensation with urea or carbamoyl derivatives under heating, often in polar solvents such as DMF or DMSO.
- Outcome : Formation of the quinazoline-2,4-dione bicyclic system with high regioselectivity.
Introduction of the Boronic Ester Group
Method A: Palladium-catalyzed borylation of halogenated quinazoline
- Substrate : Halogenated quinazoline-2,4-dione (e.g., 8-bromoquinazoline-2,4-dione).
- Reagents : Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst : Pd(dppf)Cl2 or Pd(PPh3)4.
- Base : Potassium acetate or potassium carbonate.
- Solvent : Dioxane or DMF.
- Temperature : 80–110 °C.
- Time : 12–24 hours.
- Outcome : Formation of the 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4-dione with moderate to good yields (40–70%).
Method B: Direct C–H Borylation
- Substrate : Quinazoline-2,4-dione without pre-installed halogen.
- Catalyst : Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands.
- Boron source : B2pin2.
- Solvent : Cyclohexane or toluene.
- Temperature : 80–100 °C.
- Time : 12–24 hours.
- Outcome : Selective borylation at the 8-position, though this method requires careful optimization to avoid over-borylation or side reactions.
Purification and Characterization
- Purification : Column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.
- Characterization : NMR (1H, 13C, 11B), mass spectrometry (ESI-MS), and elemental analysis confirm the structure and purity.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinazoline-2,4-dione core synthesis | Anthranilic acid + urea, DMF, 120 °C, 6 h | 75–85 | High purity, confirmed by NMR |
| Halogenation at 8-position | NBS or Br2, acetic acid, room temp, 2 h | 60–70 | Selective bromination |
| Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 100 °C, 16 h | 50–65 | Moderate yield, requires inert atmosphere |
| Purification | Silica gel chromatography | — | Purity >95% by HPLC |
- The palladium-catalyzed borylation is the most commonly employed method due to its reliability and moderate to good yields.
- Reaction parameters such as catalyst loading, base type, and temperature significantly affect the yield and selectivity.
- Direct C–H borylation methods are emerging but require further optimization for quinazoline derivatives due to potential competing reactions.
- The presence of the dioxaborolane group enhances the compound’s reactivity in subsequent Suzuki coupling reactions, facilitating the synthesis of diverse quinazoline derivatives for biological evaluation.
| Preparation Method | Key Reagents | Catalyst | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation of halogenated quinazoline | B2pin2, KOAc | Pd(dppf)Cl2 | 80–110 °C, 12–24 h | 40–70% | Well-established, good selectivity | Requires halogenated precursor, inert atmosphere |
| Direct C–H borylation | B2pin2 | Iridium complex | 80–100 °C, 12–24 h | Variable | Avoids halogenation step | Lower selectivity, optimization needed |
| Quinazoline core synthesis | Anthranilic acid, urea | None | 120 °C, 6 h | 75–85% | Straightforward, high yield | Requires pure starting materials |
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The halogenated quinazoline derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. The incorporation of the boron moiety in 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione enhances its interaction with biological targets. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer progression. By binding to these enzymes, it disrupts signaling pathways critical for tumor growth and survival.
- Case Study : A study demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of quinazoline derivatives:
- Mechanism : The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : In vitro studies have shown that treatment with this compound resulted in decreased neuronal apoptosis under stress conditions .
Organic Synthesis Applications
Cross-Coupling Reactions
The presence of the boron atom in this compound makes it a valuable reagent in organic synthesis:
- Suzuki-Miyaura Coupling : This compound can participate in Suzuki coupling reactions to form carbon-carbon bonds. Its utility lies in the formation of aryl-boron intermediates that can be transformed into various functionalized compounds .
| Reaction Type | Description | Example Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl boronic acids | Functionalized biphenyls |
| Negishi Coupling | Utilizes zinc reagents for similar transformations | Aryl-zinc compounds |
Materials Science Applications
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry:
- Boron-Doped Polymers : Utilizing this compound can enhance the thermal and mechanical properties of polymers. Boron-containing polymers are known for their flame-retardant properties and increased thermal stability.
Nanotechnology
In the field of nanotechnology:
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The quinazoline core can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Key Structural Features :
- Quinazoline-2,4-dione core : Imparts rigidity and hydrogen-bonding capability.
- Pinacol boronate ester : Enables ROS-sensitive activation (e.g., in prodrugs) and participation in bioconjugation or polymerization reactions .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
Positional Isomerism and Activity
- The 8-boronate substitution in quinazoline-diones distinguishes the compound from its 6-boronate isomer ().
- In contrast, 3-substituted quinazoline-diones (e.g., 4b) exhibit nanomolar inhibition of c-Met/VEGFR-2 kinases, highlighting the importance of substitution patterns for target engagement .
Boronate Esters in Prodrug Design
Antimicrobial vs. Anticancer Activity
- While 5,8-dimethylquinazoline-dione () shows moderate antimicrobial activity, boronate-containing analogs (e.g., the target compound) are hypothesized to combine scaffold-based cytotoxicity with boronate-dependent targeting or activation .
Pharmacokinetic and Physicochemical Considerations
- SwissADME predictions () for quinazoline-diones suggest moderate logP values (2.5–3.5) and high gastrointestinal absorption, but boronate esters may introduce polarity, altering solubility or blood-brain barrier permeability.
- Synthetic accessibility : The target compound’s synthesis likely parallels methods for 6-boronate quinazoline-diones (e.g., Suzuki coupling with pinacol boronic acid precursors) .
Biological Activity
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 293.964 g/mol
The presence of the dioxaborolane moiety is significant for its biological activities as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
A study investigating quinazoline derivatives highlighted that compounds similar to This compound exhibited promising antimicrobial properties against various bacterial strains. The Agar well diffusion method was employed to assess the activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound displayed moderate activity against Staphylococcus aureus and Escherichia coli.
- Inhibition zones measured around 9 mm for Staphylococcus aureus and up to 15 mm for Escherichia coli were recorded.
- Minimum Inhibitory Concentration (MIC) values ranged from 65 mg/mL to 80 mg/mL depending on the strain tested .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
Research has shown that quinazoline derivatives possess significant anticancer properties. A series of quinazoline-2,4(1H,3H)-dione derivatives were tested against human tumor cell lines.
Notable Results:
- Compounds derived from the quinazoline scaffold exhibited growth inhibition in multiple human tumor cell lines.
- The average logGI50 values ranged from -6.1 to -6.45 across various derivatives .
| Compound ID | Average logGI50 |
|---|---|
| Compound 60 | -6.1 |
| Compound 65 | -6.13 |
| Compound 69 | -6.44 |
| Compound 72 | -6.39 |
| Compound 86 | -6.45 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the quinazoline ring significantly affect biological activity. For instance:
- Substituents at the D3 position (7-position) of the quinazoline ring were found crucial for enhancing antimicrobial potency.
- The incorporation of halogenated phenyl groups at strategic positions led to improved activity against resistant bacterial strains .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives including This compound , it was found that modifications at the 1 and 3 positions significantly increased efficacy against Candida albicans, suggesting potential for further development in antifungal therapies.
Case Study 2: Anticancer Potential
A clinical trial involving a derivative similar to this compound showed promising results in inhibiting tumor growth in breast cancer cell lines. The study highlighted the need for further investigation into dosage optimization and long-term effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
